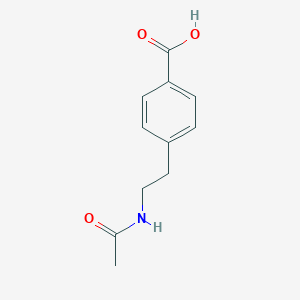

4-(2-Acetamidoethyl)benzoic acid

Description

Contextualization within the Benzoic Acid Derivative Landscape

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are a class of compounds with wide-ranging significance. wikipedia.orgijcrt.org They are naturally present in many plants and play a role as intermediates in the biosynthesis of various secondary metabolites. wikipedia.org Industrially, benzoic acid is a precursor for the synthesis of numerous organic substances, and its salts are commonly used as food preservatives. wikipedia.org

The derivatives of benzoic acid are formed by substituting one or more hydrogen atoms on the benzene (B151609) ring with other functional groups. researchgate.net These modifications can dramatically alter the compound's physical, chemical, and biological properties. Common derivatives include hydroxybenzoic acids (like salicylic (B10762653) acid and protocatechuic acid) and their methoxy (B1213986) counterparts (like vanillic acid), which are known for their antioxidant and antimicrobial activities. ijcrt.orgresearchgate.net

4-(2-Acetamidoethyl)benzoic acid fits into this landscape as a disubstituted benzoic acid. Its structure features a carboxyl group (-COOH) and a 4-(2-acetamidoethyl) group attached to the benzene ring. ontosight.ai This specific combination of an acidic carboxyl group and an amide-containing side chain imparts a unique set of properties that distinguishes it from other benzoic acid derivatives and forms the basis for its exploration in various research fields.

Academic Significance and Emerging Research Trajectories

The academic significance of this compound stems from its potential as a versatile building block in medicinal chemistry and materials science. While extensive research on this specific compound is still emerging, its structural motifs are present in molecules with established biological activities. For instance, compounds with similar acetamido and benzoic acid moieties are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Current research trajectories appear to be focused on a few key areas:

Medicinal Chemistry: Researchers are investigating this compound and its analogs as scaffolds for the development of new therapeutic agents. evitachem.com The presence of both hydrogen bond donors and acceptors in its structure allows for potential interactions with biological targets like enzymes and receptors. For example, derivatives of the structurally related 4-(2-chloroacetamido)benzoic acid have been synthesized and evaluated for their local anesthetic potential. researchgate.net

Materials Science: The compound's structure, with its rigid aromatic core and flexible side chain, makes it a candidate for incorporation into polymers and other materials to modify their properties.

Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules. A U.S. patent describes the use of this compound in the preparation of other benzoic acid derivatives. google.com

Structural Basis for Research Exploration

The unique structural features of this compound are central to its research appeal. The molecule can be deconstructed into three key components: the benzene ring, the carboxylic acid group, and the acetamidoethyl side chain.

Benzene Ring: The aromatic ring provides a rigid scaffold and is a common feature in many biologically active compounds.

Carboxylic Acid Group: This acidic functional group can participate in ionic interactions and hydrogen bonding, which are crucial for binding to biological targets. It also influences the compound's solubility.

Acetamidoethyl Side Chain: This part of the molecule introduces flexibility and additional hydrogen bonding capabilities through the amide group (a hydrogen bond donor and acceptor). The ethyl linker provides spatial separation between the aromatic ring and the terminal acetamido group.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | ontosight.aibiosynth.com |

| Molecular Weight | 207.23 g/mol | ontosight.aibiosynth.com |

| CAS Number | 7465-13-6 | fluorochem.co.uk |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | CC(=O)NCCc1ccc(C(=O)O)cc1 | fluorochem.co.uk |

| InChI Key | GFUFUJMSZWBPNH-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-acetamidoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUFUJMSZWBPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321980 | |

| Record name | 4-[2-(acetylamino)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-13-6 | |

| Record name | 7465-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[2-(acetylamino)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes to 4-(2-Acetamidoethyl)benzoic Acid

The synthesis of this compound involves multiple strategic steps to construct the molecule with its characteristic acetamidoethyl and benzoic acid functionalities. These syntheses often begin with simpler, commercially available starting materials and proceed through a series of well-established chemical transformations.

Multi-Step Synthesis Pathways

The construction of this compound is a prime example of a multi-step synthesis, where each step systematically builds upon the last to achieve the final product. A common approach involves starting with a benzene (B151609) derivative and sequentially introducing the required functional groups. savemyexams.comsavemyexams.com For instance, a synthesis could begin with a Friedel-Crafts acylation of a suitable benzene derivative to introduce a keto group, which can then be further manipulated. quora.com The sequence of reactions is crucial; for example, the introduction of the carboxylic acid group might precede or follow the formation of the acetamidoethyl side chain, depending on the chosen precursors and reaction conditions. savemyexams.comsavemyexams.com

A plausible synthetic route could start from 4-aminophenylacetic acid. The amino group can be acetylated to form the acetamido group, and the phenylacetic acid moiety can then be transformed into the benzoic acid derivative through a series of reactions. Another potential starting material is N-[2-(4-aminophenyl)ethyl]acetamide, which already contains the acetamidoethyl group. google.comjustia.com The amino group on the phenyl ring can then be converted to a carboxylic acid via a Sandmeyer-type reaction or other methods.

Benzylic Oxidation Precursors for Carboxylic Acid Formation

A key transformation in many synthetic routes to this compound is the oxidation of a benzylic precursor to form the carboxylic acid group. organic-chemistry.org Various starting materials with an oxidizable group at the para-position of the benzene ring can be employed.

Common benzylic precursors include:

Toluene derivatives: A methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. google.com The reaction conditions, such as temperature and concentration, must be carefully controlled to achieve the desired product and avoid side reactions. truman.edu

Ethylbenzene derivatives: An ethyl group can also be oxidized to a carboxylic acid. This oxidation can sometimes proceed through an intermediate ketone, such as an acetophenone (B1666503) derivative. rsc.org

Benzyl alcohols and aldehydes: These compounds are readily oxidized to carboxylic acids using a variety of oxidizing agents, often under milder conditions than those required for alkylbenzene oxidation. libretexts.org

The choice of precursor and oxidizing agent depends on the other functional groups present in the molecule to ensure their stability during the oxidation process. organic-chemistry.orgbeilstein-journals.org

Table 1: Benzylic Oxidation Precursors and Reagents

| Precursor Functional Group | Example Precursor | Common Oxidizing Agents |

| Methyl | 4-Methylacetophenone | Potassium permanganate (KMnO4) google.com |

| Ethyl | 4-Ethylacetophenone | Potassium permanganate (KMnO4) |

| Alcohol | (4-(2-Acetamidoethyl)phenyl)methanol | Chromic acid, Potassium dichromate |

| Aldehyde | 4-(2-Acetamidoethyl)benzaldehyde | Silver oxide (Ag2O), Hydrogen peroxide (H2O2) |

Acetamidation Procedures for Amide Linkage Formation

The formation of the acetamido group (-NHCOCH3) is a critical step in the synthesis of this compound. This is typically achieved through the acylation of a primary amine.

The most common method involves the reaction of a 2-(4-aminophenyl)ethylamine (B83115) derivative with an acetylating agent. Acetic anhydride (B1165640) is a frequently used reagent for this purpose, often in the presence of a base or an acid catalyst. libretexts.org Alternatively, acetyl chloride can be used, typically in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

The reaction conditions for acetamidation are generally mild and high-yielding. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options.

Functional Group Interconversions on the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives. evitachem.com

Esterification Reactions: Mechanistic Pathways and Catalysis

Esterification is a fundamental reaction of carboxylic acids, and this compound can be readily converted to its corresponding esters. iajpr.com This reaction involves the condensation of the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org

Mechanism: The most common mechanism for acid-catalyzed esterification is the Fischer esterification. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. libretexts.org

Catalysis: Strong acids such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) are commonly used as catalysts. google.com For more sensitive substrates, milder catalysts like p-toluenesulfonic acid may be employed. The reaction is reversible, and to drive the equilibrium towards the product side, the water formed during the reaction is often removed, or an excess of the alcohol is used. libretexts.org

Table 2: Esterification of this compound

| Alcohol | Catalyst | Product |

| Methanol | Sulfuric Acid | Methyl 4-(2-acetamidoethyl)benzoate |

| Ethanol | Hydrochloric Acid | Ethyl 4-(2-acetamidoethyl)benzoate |

| Propanol | p-Toluenesulfonic Acid | Propyl 4-(2-acetamidoethyl)benzoate |

Amide Formation Reactions: Activated Carboxylic Acid Derivatives

The carboxylic acid group can also be converted into an amide by reacting it with an amine. Direct reaction of a carboxylic acid with an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first to enhance its reactivity. libretexts.org

Activation Methods:

Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride. researchgate.net The resulting acyl chloride readily reacts with amines to form amides.

Carbodiimides: Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Other Coupling Reagents: A variety of other coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are also available for efficient amide bond formation. biosynth.com

These methods allow for the synthesis of a wide range of amides from this compound under mild conditions. evitachem.com

Conversion to Acyl Halides and Anhydrides

The carboxylic acid functionality of this compound is a prime site for modification, particularly its conversion into more reactive acyl halides and anhydrides. These derivatives serve as crucial intermediates in the synthesis of esters, amides, and other related compounds.

Standard halogenating agents are effective for converting carboxylic acids to acyl halides. chemguide.co.uk Thionyl chloride (SOCl₂), often used in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct, is a common reagent for this transformation. orgoreview.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, which is a superior leaving group. A subsequent nucleophilic attack by the chloride ion yields the acyl chloride. libretexts.org Similarly, oxalyl chloride ((COCl)₂) can be employed, often with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net Phosphorus halides such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective for this conversion. chemguide.co.uk

The synthesis of symmetric anhydrides from carboxylic acids can be achieved using various reagents. jcsp.org.pk Bis(trichloromethyl) carbonate (BTC), also known as triphosgene, in conjunction with a catalytic amount of DMF, provides an efficient method for preparing symmetrical anhydrides under mild conditions. jcsp.org.pk

| Transformation | Reagent(s) | Key Features | Reference(s) |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), often with pyridine | Gaseous byproducts (SO₂ and HCl) simplify purification. | orgoreview.com, chemguide.co.uk |

| Acyl Chloride Formation | Oxalyl chloride ((COCl)₂), catalytic DMF | Reaction can often be conducted at room temperature. | researchgate.net |

| Acyl Chloride Formation | Phosphorus pentachloride (PCl₅) | Reacts in the cold; byproduct is POCl₃. | chemguide.co.uk |

| Acyl Bromide Formation | Phosphorus tribromide (PBr₃) | One mole of PBr₃ converts three moles of carboxylic acid. | orgoreview.com |

| Symmetric Anhydride Formation | Bis(trichloromethyl) carbonate (BTC), catalytic DMF | Mild conditions, good to excellent yields. | jcsp.org.pk |

Transformations Involving the Acetamidoethyl Side Chain

The acetamidoethyl side chain offers additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Chemical Modifications of the Amide Functionality

The amide group within the side chain can undergo various transformations. While amides are generally stable, they can be hydrolyzed to the corresponding amine and carboxylic acid under acidic or basic conditions, although this typically requires harsh conditions. A more common and synthetically useful modification involves the use of coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid, facilitating the formation of amides with primary and secondary amines. libretexts.org This approach is fundamental in peptide synthesis and could be applied to modify the existing amide or to couple the carboxylic acid end of the molecule.

Reactions at the Ethyl Linker

The ethyl linker, being an aliphatic chain, is generally less reactive than the aromatic ring or the functional groups. However, the carbon adjacent to the aromatic ring (the benzylic position) exhibits unique reactivity. libretexts.org Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can oxidize alkyl side chains at the benzylic position to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgksu.edu.sa This reaction would cleave the ethyl group in this compound, leading to terephthalic acid.

Another key reaction at the benzylic position is radical halogenation. libretexts.org Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide), a bromine atom can be selectively introduced at the benzylic carbon. libretexts.org This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Aromatic Ring Functionalization and Derivatization

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, and its derivatization can be expanded through metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Directing Effects

Electrophilic aromatic substitution (SₑAr) is a cornerstone of arene chemistry, allowing for the introduction of various functional groups onto the ring. wikipedia.org The outcome of such reactions on a substituted benzene is governed by the electronic properties of the substituents already present. libretexts.org

In this compound, the ring is substituted with two groups in a para-relationship:

-COOH (Carboxylic Acid): This is an electron-withdrawing group and acts as a deactivating, meta-director. libretexts.orglibretexts.org

-CH₂CH₂NHC(O)CH₃ (Acetamidoethyl): This is an alkyl-type group with an amide. The alkyl chain is weakly electron-donating through induction, making it an activating group and an ortho, para-director. libretexts.org

The directing effects of these two groups are opposing. The activating acetamidoethyl group directs incoming electrophiles to the positions ortho to it (positions 2 and 6), while the deactivating carboxylic acid group directs to the positions meta to it (also positions 2 and 6). Since both groups direct the electrophile to the same positions (C2 and C6), the regioselectivity is strongly reinforced. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur at the positions ortho to the acetamidoethyl group and meta to the carboxylic acid group.

| Substituent Group | Electronic Effect | Directing Effect | Impact on Reactivity | Reference(s) |

| -COOH | Electron-withdrawing (Resonance & Induction) | meta | Deactivating | libretexts.org, libretexts.org |

| -CH₂CH₂NHC(O)CH₃ | Weakly Electron-donating (Induction) | ortho, para | Activating | libretexts.org |

Metal-Catalyzed Cross-Coupling Methodologies for Aryl-Aryl Coupling

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. eie.gr For a molecule like this compound, several strategies could be envisioned for aryl-aryl coupling.

One approach involves the decarboxylative cross-coupling of the benzoic acid. d-nb.info In some systems, particularly with palladium or copper catalysts, benzoic acid derivatives can couple with other arenes or aryl halides, though this can be challenging and may require specific directing groups or highly reactive substrates. d-nb.info Cobalt-catalyzed reactions have also been shown to couple benzoic acids with alkynes and alkenes via C-H activation directed by the carboxylate group. nih.gov

A more conventional and broadly applicable method would first involve converting one of the functional groups into a suitable coupling partner. For instance, a halogenated derivative, prepared via electrophilic aromatic substitution as described above, could readily participate in well-established cross-coupling reactions. For example, a bromo-derivative of this compound could undergo Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst to form a biaryl compound. beilstein-journals.org Similarly, thioesters, which can be synthesized from carboxylic acids, have been used as coupling partners in transition-metal-catalyzed reactions. sioc-journal.cn

Halogenation and Nitro-Substitution Reactions

The introduction of halogen and nitro functionalities onto the aromatic ring of this compound is achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the electronic properties of the existing substituents: the deactivating, meta-directing carboxylic acid group and the activating, ortho,para-directing 2-acetamidoethyl group.

The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. numberanalytics.comnumberanalytics.comcognitoedu.org Conversely, the 2-acetamidoethyl group [-CH₂CH₂NHC(O)CH₃] is considered an activating group. The alkyl chain is weakly activating, and the amide functionality can also influence the electron density of the ring, collectively directing incoming electrophiles to the ortho and para positions relative to the ethyl group. wikipedia.orgorganicchemistrytutor.comulethbridge.ca

Given that the carboxylic acid and the 2-acetamidoethyl groups are in a para-relationship on the benzene ring, their directing effects are cooperative. The ortho-directing nature of the 2-acetamidoethyl group and the meta-directing nature of the carboxylic acid group both favor substitution at the positions ortho to the 2-acetamidoethyl group (which are simultaneously meta to the carboxylic acid group). Therefore, halogenation and nitro-substitution reactions are predicted to yield predominantly 3-substituted derivatives.

While specific research detailing the direct halogenation and nitro-substitution of this compound is not extensively documented in publicly available literature, the outcomes can be predicted based on established principles of electrophilic aromatic substitution.

Halogenation

Halogenation of this compound, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), is expected to result in the formation of 3-bromo-4-(2-acetamidoethyl)benzoic acid. Similarly, chlorination with chlorine (Cl₂) and a suitable Lewis acid would yield 3-chloro-4-(2-acetamidoethyl)benzoic acid.

Nitro-Substitution

The nitration of this compound is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This reaction is anticipated to produce 3-nitro-4-(2-acetamidoethyl)benzoic acid as the major product. The reaction proceeds via the formation of the nitronium ion (NO₂⁺), a potent electrophile that attacks the electron-rich positions of the aromatic ring. wikipedia.org

The following table summarizes the predicted outcomes for these reactions.

| Reaction Type | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(2-acetamidoethyl)benzoic acid |

| Chlorination | Cl₂, AlCl₃ or FeCl₃ | 3-Chloro-4-(2-acetamidoethyl)benzoic acid |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(2-acetamidoethyl)benzoic acid |

It is important to note that while these are the predicted major products based on electronic effects, minor isomers may also be formed depending on the specific reaction conditions. Further experimental studies would be necessary to confirm the precise regioselectivity and to optimize the reaction yields.

Chemical Reactivity and Mechanistic Elucidation

Reaction Mechanisms of the Carboxylic Acid Group

The carboxylic acid group is a primary site for a variety of chemical reactions, largely characterized by transformations of the carboxyl (-COOH) functionality. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.

Nucleophilic Acyl Substitution Mechanisms

A primary method for activation is the conversion of the carboxylic acid to a more reactive acid chloride. This is commonly achieved using thionyl chloride (SOCl₂). researchgate.netnih.gov The reaction proceeds through an acyl chlorosulfite intermediate, which possesses a much better leaving group than the original hydroxyl group. A subsequent attack by a chloride ion yields the acid chloride. researchgate.netmdpi.com

Another cornerstone reaction is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). researchgate.netchemrxiv.org The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the alcohol nucleophile. cognitoedu.org Subsequent proton transfers and elimination of water yield the corresponding ester. researchgate.net

The direct conversion to an amide is difficult because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. mdpi.comresearchgate.net This can be overcome at high temperatures or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid by forming a good leaving group that can be displaced by an amine. researchgate.netnih.govmdpi.com

Table 1: Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Expected Product with 4-(2-Acetamidoethyl)benzoic acid | General Conditions |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 4-(2-Acetamidoethyl)benzoyl chloride | Anhydrous conditions, often with heating |

| Fischer Esterification | Alcohol (e.g., Methanol, CH₃OH), Acid catalyst (e.g., H₂SO₄) | Methyl 4-(2-acetamidoethyl)benzoate | Heating under reflux |

| Amide Formation (via DCC) | Amine (e.g., Ammonia, NH₃), Dicyclohexylcarbodiimide (DCC) | 4-(2-Acetamidoethyl)benzamide | Room temperature in a suitable solvent |

Acid-Catalyzed Reactions

As mentioned, acid catalysis is crucial for enhancing the electrophilicity of the carboxylic acid group. In Fischer esterification, the mechanism involves several reversible steps:

Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the carbonyl oxygen, making the carbonyl carbon more electrophilic. cognitoedu.orgresearchgate.net

Nucleophilic attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the new carbonyl oxygen, yielding the final ester product. researchgate.net

This acid-catalyzed pathway is fundamental to many reactions of carboxylic acids, including transesterification and anhydride (B1165640) formation under specific conditions. organic-chemistry.org

Organometallic Reagent Interactions (e.g., Organolithium Additions)

The interaction of carboxylic acids with highly nucleophilic and basic organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is dominated by the acidic nature of the carboxyl proton. fiveable.me

The first step is invariably a rapid acid-base reaction where the organometallic reagent deprotonates the carboxylic acid to form a carboxylate salt and the corresponding hydrocarbon.

With Grignard Reagents: For Grignard reagents, the reaction typically stops at the formation of the magnesium carboxylate. The resulting carboxylate is negatively charged and generally not electrophilic enough to be attacked by another equivalent of the Grignard reagent.

With Organolithium Reagents: Organolithium reagents are significantly more reactive. While the initial deprotonation still occurs, if an excess of the organolithium reagent is used (at least two equivalents), a second equivalent can act as a nucleophile and attack the carbonyl carbon of the lithium carboxylate. This forms a highly unstable geminal dianion intermediate. Upon acidic workup, this intermediate collapses, ultimately yielding a ketone. The reaction is an effective method for converting carboxylic acids into ketones, though it consumes two equivalents of the organolithium reagent.

Reactivity Profile of the Acetamido Group

The acetamido group (-NHCOCH₃) is a secondary amide. Its reactivity is centered on the amide linkage, which is stabilized by resonance between the nitrogen lone pair and the carbonyl group. This resonance makes the amide nitrogen less basic and the carbonyl carbon less electrophilic compared to ketones.

Hydrolysis Pathways of the Amide Linkage

Amide hydrolysis, the cleavage of the C-N bond, is a slow reaction that requires forceful conditions such as heating with strong acid or base.

Acid-Catalyzed Hydrolysis: When heated with a strong acid (e.g., aqueous HCl or H₂SO₄), the amide undergoes hydrolysis to yield a carboxylic acid and an amine. cognitoedu.org In the context of this compound, this would cleave the acetamido group. The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. Following proton transfers, the amine portion is eliminated as a good leaving group (as its ammonium (B1175870) salt). The final products would be 4-(2-aminoethyl)benzoic acid (as its ammonium salt) and acetic acid. This reaction is generally irreversible because the resulting amine is protonated by the acid, rendering it non-nucleophilic and unable to participate in the reverse reaction.

Base-Catalyzed Hydrolysis (Saponification): Heating the amide with a strong base, such as aqueous sodium hydroxide (B78521), also results in hydrolysis. The mechanism involves the direct nucleophilic attack of the hydroxide ion on the amide carbonyl carbon. This is followed by the elimination of the amide anion (a very poor leaving group), which is immediately protonated by the newly formed carboxylic acid. The final products are a carboxylate salt and a free amine. For this compound, this reaction would yield the disodium (B8443419) salt of 4-(2-aminoethyl)benzoic acid and acetate, along with the liberated amine N-ethylethanamine.

Table 2: Hydrolysis Pathways of the Acetamido Group

| Hydrolysis Type | Reagent(s) | Expected Products from this compound | Key Feature |

| Acid-Catalyzed | Dilute Strong Acid (e.g., HCl), Heat | 4-(2-Aminoethyl)benzoic acid hydrochloride and Acetic acid | Irreversible due to protonation of the product amine. |

| Base-Catalyzed | Strong Base (e.g., NaOH), Heat | Sodium 4-(2-aminoethyl)benzoate and Sodium acetate | Produces carboxylate salts and a free amine. |

N-Substitution Reactions

N-substitution reactions on a secondary amide like the acetamido group are challenging but possible under specific conditions. The lone pair on the amide nitrogen is delocalized by resonance, making it significantly less nucleophilic than an amine nitrogen.

N-Alkylation: Direct alkylation of the N-H bond is difficult. However, it can be achieved through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, typically catalyzed by transition metals like ruthenium or cobalt. This process involves the catalyst temporarily oxidizing an alcohol to an aldehyde. The amide then condenses with the aldehyde to form an N-acylimine intermediate, which is subsequently reduced by the metal hydride species generated in the initial oxidation step. This results in the N-alkylated amide, with water as the only byproduct.

N-Acylation: While amines are readily acylated, further acylation of an amide nitrogen is uncommon. Transamidation or acylation of amides can sometimes be achieved using highly reactive acylating agents or under catalytic conditions that facilitate the exchange of acyl groups.

The steric hindrance and electronic properties of the N-substituent can significantly influence the reactivity of the amide in these transformations.

Benzylic Position Reactivity

The carbon atom of the ethyl group directly attached to the benzene (B151609) ring is known as the benzylic carbon. This position is notably reactive because intermediates such as radicals and carbocations at this site are stabilized by resonance with the aromatic ring. chemistrysteps.comkhanacademy.org This inherent stability facilitates reactions that might not occur on a simple alkyl chain. masterorganicchemistry.com

The benzylic C-H bonds in this compound are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comlibretexts.org This makes the benzylic position susceptible to free radical reactions, such as halogenation. A common reagent used for this purpose is N-bromosuccinimide (NBS) in the presence of a radical initiator like peroxide. khanacademy.orglibretexts.org

The reaction mechanism proceeds via a radical chain reaction. libretexts.org An initiator generates a bromine radical, which then abstracts a hydrogen atom from the benzylic carbon of the ethyl group. This forms a resonance-stabilized benzylic radical, where the unpaired electron is delocalized over the benzene ring. chemistrysteps.comlibretexts.org This stabilized radical then reacts with a molecule of Br₂, or with Br₂ generated from NBS, to form the brominated product and a new bromine radical, which continues the chain. libretexts.org For this compound, this would result in the formation of 4-(1-bromo-2-acetamidoethyl)benzoic acid.

General Mechanism of Benzylic Bromination:

Initiation: Generation of a bromine radical.

Propagation Step 1: Abstraction of a benzylic hydrogen by the bromine radical to form a resonance-stabilized benzylic radical.

Propagation Step 2: Reaction of the benzylic radical with Br₂ (or NBS) to yield the final product and regenerate the bromine radical.

The benzylic carbon of an alkyl group attached to a benzene ring is prone to oxidation, provided it has at least one hydrogen atom. chemistrysteps.comlibretexts.orgntu.edu.sg Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, can oxidize the entire alkyl side chain to a carboxylic acid group. chemistrysteps.comkhanacademy.orgmasterorganicchemistry.com

In the case of this compound, the ethyl group possesses two benzylic hydrogens. Therefore, treatment with a strong oxidizing agent under harsh conditions (e.g., hot, acidic KMnO₄) would be expected to cleave the bond between the benzylic and the second carbon of the ethyl chain, oxidizing the benzylic carbon to a carboxylic acid. masterorganicchemistry.comlibretexts.org This reaction would convert the 4-(2-acetamidoethyl) group into a 4-carboxyl group, ultimately yielding terephthalic acid. It is important to note that such potent oxidizing conditions could potentially also affect the acetamido portion of the side chain. This type of reaction is a valuable synthetic tool for preparing substituted benzoic acids. chemistrysteps.commasterorganicchemistry.comlibretexts.org The fact that an activating alkyl group is converted into a deactivating carboxyl group is a significant consideration in multi-step syntheses. masterorganicchemistry.comlibretexts.org

Influence of Substituents on Aromatic Reactivity

The reactivity of the benzene ring itself, particularly towards electrophilic aromatic substitution, is heavily influenced by the electronic and steric properties of its substituents. numberanalytics.comlibretexts.org In this compound, the ring is disubstituted with a carboxyl group and a 2-acetamidoethyl group in a para arrangement.

The electronic influence of a substituent is a combination of its inductive and resonance effects. The inductive effect involves the polarization of sigma (σ) bonds, while the resonance effect involves the delocalization of pi (π) electrons. libretexts.org

Carboxyl Group (-COOH): The carboxylic acid group is a deactivating substituent, meaning it makes the aromatic ring less reactive towards electrophilic attack than benzene. libretexts.org It withdraws electron density from the ring through both a strong inductive effect (due to the electronegative oxygen atoms) and a resonance effect. This group directs incoming electrophiles to the meta position. libretexts.org

| Substituent | Inductive Effect on Ring | Resonance Effect on Ring | Overall Electronic Effect | Directing Influence |

| -COOH | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| -CH₂CH₂NHCOCH₃ | Electron-donating (weak) | Negligible | Activating (weak) | Ortho, Para |

Steric hindrance refers to the physical obstruction caused by the size of a substituent, which can impede the approach of a reactant to a nearby site. numberanalytics.com This can significantly affect reaction rates and regioselectivity. numberanalytics.com

In this compound, the 2-acetamidoethyl group is considerably bulkier than the carboxylic acid group. For reactions involving substitution on the aromatic ring, this steric bulk would likely hinder the approach of an electrophile to the positions ortho to the 2-acetamidoethyl group (positions 3 and 5). While the electronic effects of both substituents direct incoming groups to these same positions, the rate of reaction might be decreased due to steric hindrance from the large side chain.

Furthermore, the "ortho-effect" is a known phenomenon in substituted benzoic acids, where most ortho-substituents, regardless of their electronic nature, increase the acidity of the carboxylic acid. libretexts.org This is believed to be a result of a combination of steric and electronic factors, where the ortho group can force the carboxyl group out of the plane of the benzene ring, altering its resonance stabilization and increasing the acidity. scielo.org.mx While the primary substituent in this molecule is para, any reaction at the ortho position to the carboxyl group would introduce this type of steric interaction.

Advanced Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic and crystallographic data for the chemical compound This compound (CAS No. 7465-13-6) has revealed a significant lack of publicly accessible, detailed experimental data. Despite its listing in several chemical databases and by various suppliers, specific, verifiable spectral assignments required for a thorough characterization are not available in published literature or common spectral databases.

Therefore, the generation of a detailed article focusing on the ¹H NMR, ¹³C NMR, two-dimensional NMR, FTIR, and Raman spectroscopic analysis of this specific compound, complete with data tables and detailed research findings, cannot be fulfilled at this time. The information required to meet the specified professional and scientific standards is not present in the public domain.

General spectroscopic features for the functional groups present in this compound—such as the carboxylic acid, the secondary amide, and the 1,4-disubstituted benzene ring—are well-established. For instance:

¹H NMR would be expected to show signals for the aromatic protons (typically two doublets in the 7-8 ppm range), the ethyl chain protons, the amide proton (often a broad singlet or triplet), and the methyl protons of the acetyl group. The carboxylic acid proton would appear as a very broad singlet at a high chemical shift (>10 ppm).

¹³C NMR would display distinct signals for the carboxyl carbon, the carbonyl carbon of the amide, the aromatic carbons (with quaternary carbons having different intensities), and the aliphatic carbons of the ethyl group and the acetyl methyl group.

FTIR Spectroscopy would be characterized by a broad O-H stretch from the carboxylic acid dimer, a C=O stretch for the carboxylic acid, another C=O stretch for the amide (Amide I band), and an N-H bend (Amide II band).

Raman Spectroscopy would complement the FTIR data, with strong signals often observed for the symmetric aromatic ring breathing modes.

However, without experimentally obtained spectra and peer-reviewed analysis specifically for this compound, any presentation of data would be predictive and not based on the "detailed research findings" required. An authoritative and scientifically accurate article as requested cannot be constructed from these general principles alone.

Advanced Spectroscopic and Crystallographic Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

The molecular weight of 4-(2-Acetamidoethyl)benzoic acid (C₁₁H₁₃NO₃) is 207.23 g/mol . accelachem.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 207.

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the carboxylic acid and the acetamidoethyl side chain.

Loss of the Hydroxyl Radical: A common fragmentation for benzoic acids is the loss of the hydroxyl radical (•OH) from the carboxylic acid group, resulting in the formation of a stable acylium ion. For the parent benzoic acid, this leads to a prominent peak at m/z 105 ([C₆H₅CO]⁺). docbrown.info For this compound, this would correspond to a fragment at m/z 190.

Loss of the Carboxyl Group: The loss of the entire carboxyl group as a radical (•COOH) is another characteristic fragmentation pathway for benzoic acids, leading to a peak corresponding to the phenyl radical. For benzoic acid, this results in a peak at m/z 77. docbrown.info For the target molecule, this would result in a fragment at m/z 162.

Cleavage of the Ethyl Side Chain: The bond between the ethyl group and the benzene (B151609) ring can undergo cleavage. Benzylic cleavage would lead to the formation of a tropylium-like ion. More likely is the cleavage of the C-C bond within the ethyl chain.

Fragmentation of the Acetamido Group: The acetamido group can undergo characteristic fragmentation. For instance, cleavage of the amide bond could lead to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43.

A plausible fragmentation pathway would involve the initial loss of the side chain. Cleavage of the bond between the benzene ring and the ethyl group would generate a fragment at m/z 121, corresponding to the benzoic acid radical cation, which would then fragment further as described for benzoic acid.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 207 | [C₁₁H₁₃NO₃]⁺ | Molecular Ion |

| 190 | [C₁₁H₁₂NO₂]⁺ | Loss of •OH from the carboxylic acid |

| 162 | [C₁₀H₁₃NO]⁺ | Loss of •COOH from the carboxylic acid |

| 148 | [C₉H₁₀NO]⁺ | Cleavage of the ethyl group |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the bond between the ethyl group and the benzene ring |

| 105 | [C₇H₅O]⁺ | Further fragmentation of the m/z 121 fragment |

| 77 | [C₆H₅]⁺ | Further fragmentation of the m/z 121 fragment |

| 43 | [CH₃CO]⁺ | Cleavage of the amide bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of benzoic acid and its derivatives typically shows characteristic absorption bands arising from π → π* transitions within the benzene ring and the carboxyl group. researchgate.netnih.gov

For benzoic acid in aqueous solution, two main absorption bands are observed. csic.es The spectrum is pH-dependent due to the protonation state of the carboxylic acid. csic.es In acidic solution (pH 2.5), where the carboxylic acid is protonated, the B-band appears around 230 nm and the C-band is centered at approximately 274 nm. csic.es In basic solution (pH 8.0), where the carboxylate anion is present, these bands experience a slight blue shift to around 225 nm and 269 nm, respectively. csic.es

While a specific UV-Vis spectrum for this compound was not found, its spectrum is expected to be similar to that of other para-substituted benzoic acids. The acetamidoethyl substituent is an auxochrome and is likely to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzoic acid.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Solvent/pH | Expected λ_max (nm) | Transition |

| Acidic (e.g., in HCl) | ~230-240 | π → π* (B-band) |

| ~275-285 | π → π* (C-band) | |

| Basic (e.g., in NaOH) | ~225-235 | π → π* (B-band) |

| ~270-280 | π → π* (C-band) |

The electronic transitions are influenced by the solvent polarity. In more polar solvents, a slight shift in the absorption maxima can be expected due to differential solvation of the ground and excited states. academie-sciences.fr

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. Although the crystal structure of this compound itself is not available in the searched databases, the crystal structure of the closely related compound, 4-acetamidobenzoic acid monohydrate (C₉H₉NO₃·H₂O), offers significant insights into the likely solid-state conformation and intermolecular interactions. nih.gov

The crystal structure of 4-acetamidobenzoic acid monohydrate was determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in a specific crystal system with defined unit cell parameters.

Table 3: Crystallographic Data for 4-Acetamidobenzoic Acid Monohydrate

| Parameter | Value | Reference |

| Crystal System | Not specified | nih.gov |

| Space Group | Not specified | nih.gov |

| a (Å) | Not specified | nih.gov |

| b (Å) | Not specified | nih.gov |

| c (Å) | Not specified | nih.gov |

| α (°) | Not specified | nih.gov |

| β (°) | Not specified | nih.gov |

| γ (°) | Not specified | nih.gov |

| V (ų) | Not specified | nih.gov |

| Z | Not specified | nih.gov |

Note: Specific unit cell parameters were not provided in the abstract.

In the crystal of 4-acetamidobenzoic acid monohydrate, the molecules are held together by a network of intermolecular interactions. nih.gov Classical O-H···O and N-H···O hydrogen bonds are the primary forces governing the crystal packing. nih.gov The carboxylic acid groups of adjacent molecules likely form hydrogen-bonded dimers, a common supramolecular synthon in carboxylic acids. researchgate.net The amide group also participates in hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor. nih.gov

The water molecule in the monohydrate structure plays a crucial role in bridging the organic molecules through additional hydrogen bonds. nih.gov Weak C-H···O hydrogen bonds also contribute to the stability of the three-dimensional supramolecular architecture. nih.gov

π-stacking interactions between the aromatic rings of adjacent molecules are also expected to be present, further stabilizing the crystal structure. In many benzoic acid derivatives, these interactions lead to the formation of layered or herringbone packing motifs. nih.gov

The conformation of a molecule in the solid state is its three-dimensional shape adopted within the crystal lattice. For 4-acetamidobenzoic acid monohydrate, the plane of the acetamide (B32628) group is twisted with respect to the benzene ring, with a dihedral angle of 20.52(8)°. nih.gov In contrast, the carboxylic acid group is nearly coplanar with the benzene ring, with a maximum deviation of only 0.033(1) Å. nih.gov This near-coplanarity of the carboxylic acid group with the aromatic ring is a common feature in benzoic acid derivatives and is favored by conjugation.

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite its relation to the well-studied benzoic acid family, specific quantum chemical calculations and molecular modeling studies on this particular molecule are not present in the accessible public research domain.

While extensive computational research exists for benzoic acid and some of its other derivatives, providing insights into their ground state properties, frontier orbitals, and potential interactions, this information cannot be accurately extrapolated to this compound without direct computational studies on the molecule itself. The presence of the 2-acetamidoethyl substituent at the para position introduces unique electronic and steric features that would significantly influence its computational and theoretical profile.

Consequently, without foundational research data, it is not possible to provide a scientifically accurate and thorough article on the computational and theoretical investigations of this compound that adheres to the specified detailed outline. The creation of such an article would require speculative information, which falls outside the scope of scientifically rigorous reporting. Further experimental and computational research is needed to elucidate the specific properties of this compound.

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for 4-(2-Acetamidoethyl)benzoic acid are not extensively documented in publicly available literature, the dynamic behavior of this molecule can be inferred from studies on analogous benzoic acid derivatives. MD simulations are powerful computational tools used to study the motion of atoms and molecules over time, providing a detailed view of their conformational dynamics, interactions with their environment, and aggregation properties.

For benzoic acid and its derivatives, MD simulations have been employed to investigate their aggregation in various environments, including in confined spaces, and their interactions with surfaces. These studies show that benzoic acid derivatives can form clusters in solution and that their adsorption onto surfaces is influenced by factors such as pH and the presence of other ions. The dynamic nature of intermolecular hydrogen bonds, which are crucial for the behavior of benzoic acid derivatives, has also been explored using advanced techniques like Car-Parrinello and path integral molecular dynamics. These simulations reveal that while the protons in hydrogen bonds are mostly localized on the donor atom, proton transfer can occur, influencing the compound's properties.

Prediction of Physicochemical Parameters Relevant to Chemical Behavior

The chemical behavior of a compound is heavily influenced by its physicochemical properties. Computational methods provide reliable predictions for several key parameters.

Topological Polar Surface Area (TPSA) and LogP Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with the passive transport of molecules through membranes. For a close analogue, 3-[4-(2-acetamidoethyl)phenyl]benzoic acid, the TPSA is calculated to be 66.4 Ų. nih.gov This value suggests a moderate degree of polarity, which is a critical factor in its pharmacokinetic profile.

The logarithm of the partition coefficient (LogP) is a measure of a compound's hydrophobicity. For this compound, a LogP value of 0.864 has been reported. This relatively low value indicates a degree of hydrophilicity, which, in conjunction with the TPSA, influences its solubility and ability to cross biological membranes. The XLogP3-AA value for the analogue 3-[4-(2-acetamidoethyl)phenyl]benzoic acid is 2.6. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| TPSA (for analogue) | 66.4 Ų nih.gov | Predicts membrane permeability |

| LogP | 0.864 | Indicates hydrophilicity/hydrophobicity |

| XLogP3-AA (for analogue) | 2.6 nih.gov | Predicted hydrophobicity |

Hydrogen Bond Donor and Acceptor Counts

The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological macromolecules. This compound has two hydrogen bond donors and three hydrogen bond acceptors. The analogue 3-[4-(2-acetamidoethyl)phenyl]benzoic acid also has two hydrogen bond donors and three hydrogen bond acceptors. nih.gov These features allow for specific and directional interactions with biological targets, such as enzymes and receptors.

| Parameter | Count | Role in Molecular Interactions |

|---|---|---|

| Hydrogen Bond Donors | 2 | Enables donation of a hydrogen atom to form a hydrogen bond |

| Hydrogen Bond Acceptors | 3 | Enables acceptance of a hydrogen atom to form a hydrogen bond |

Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing new molecules with desired properties.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies on analogues of benzoic acid have provided valuable insights into the structural requirements for their biological activities. For instance, QSAR analyses of substituted benzoic acids as inhibitors of certain enzymes have revealed that hydrophobicity and molar refractivity of substituents at the meta and para positions are key determinants of their inhibitory potency. nih.gov One study on 27 substituted benzoic acids resulted in a QSAR equation where the inhibitory concentration (pI50) was correlated with the hydrophobicity of the meta substituent and the molar refractivity of the meta and para substituents. nih.gov

Furthermore, QSAR studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity against bacterial enzymes increases with greater hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group. iitk.ac.in These findings suggest that for analogues of this compound, modifications to the substituents on the phenyl ring can significantly impact their biological effects.

| QSAR Finding for Benzoic Acid Analogues | Key Physicochemical Parameters | Implication for this compound Analogues |

|---|---|---|

| Inhibition of thiopurine methyltransferase nih.gov | Hydrophobicity (π') and Molar Refractivity (MR) of meta and para substituents nih.gov | Modifying the side chain or adding substituents to the ring could alter inhibitory activity. |

| Antibacterial activity of benzoylaminobenzoic acid derivatives iitk.ac.in | Hydrophobicity, Molar Refractivity, Aromaticity, Presence of OH group iitk.ac.in | Introducing hydrophobic or hydroxyl groups could enhance antibacterial potential. |

Ortho, Meta, and Para Substituent Effects on Reactivity (e.g., Acidity)

The position of a substituent on the benzoic acid ring significantly influences its acidity. Electron-withdrawing groups (EWGs) generally increase the acidity of benzoic acid by stabilizing the negative charge of the resulting carboxylate anion through inductive or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the carboxylate anion. wikipedia.org

The position of the substituent is also critical. Para-substituted groups can exert both inductive and resonance effects, while meta-substituted groups primarily act through inductive effects. Ortho-substituted benzoic acids often exhibit unique behavior due to steric hindrance and intramolecular interactions, a phenomenon known as the "ortho effect," which typically results in increased acidity regardless of the electronic nature of the substituent.

Applications and Advanced Research Directions of 4 2 Acetamidoethyl Benzoic Acid Derivatives

Development of Bioconjugates and Labeling Agents

The presence of a reactive carboxylic acid group on the benzene (B151609) ring allows for the covalent attachment of 4-(2-acetamidoethyl)benzoic acid derivatives to other molecules, forming stable bioconjugates. This property is extensively utilized in creating specialized reagents for biological research and diagnostics.

Custom Antibody Labeling Methodologies

Derivatives of this compound can serve as effective linkers in the development of antibody-drug conjugates (ADCs) and other labeled antibodies. The carboxylic acid moiety can be activated to react with primary amines, such as the lysine (B10760008) residues present on the surface of antibodies, to form stable amide bonds. This conjugation strategy allows for the attachment of various payloads, including cytotoxic drugs for targeted cancer therapy or reporter molecules for diagnostic imaging.

The design of the linker is crucial for the stability and efficacy of the resulting ADC. For instance, in the development of pyrrolobenzodiazepine (PBD) ADCs, stable thiol conjugation is a key consideration. While not a direct derivative of this compound, the principles of linker design, such as incorporating functionalities that ensure stable attachment of payloads to antibodies, are relevant. The acetamidoethyl group in this compound provides a defined spacer that can influence the steric availability and activity of the conjugated molecule.

Conjugation with Biomolecules for Research Probes

The versatility of this compound derivatives extends to their use in creating a wide array of research probes. By conjugating these derivatives with reporter molecules such as fluorophores, biotin, or enzymes, scientists can develop tools for detecting and visualizing specific biological targets. The benzoic acid group provides a convenient handle for attachment, while the rest of the molecule can be modified to optimize properties like solubility and spacer length.

For example, derivatives of 4-benzamidobenzoic acid have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase, a therapeutic target for cardiovascular diseases. In these studies, the core structure acts as a scaffold to which different functional groups are attached to probe the enzyme's active site. This highlights the utility of benzoic acid derivatives in designing molecules for specific biological interactions.

Exploration in Material Science and Nanotechnology

The rigid aromatic core and the potential for intermolecular interactions, such as hydrogen bonding, make this compound derivatives attractive for applications in material science and nanotechnology.

Stabilization of Nanoparticles (e.g., Iron Oxide Nanoparticles)

Benzoic acid and its derivatives can act as effective capping agents for the stabilization of various nanoparticles, including iron oxide nanoparticles (IONPs). samipubco.comresearchgate.net The carboxylic acid group strongly adsorbs onto the surface of metal oxide nanoparticles, providing a protective layer that prevents aggregation and enhances their dispersibility in different media. samipubco.comresearchgate.net This surface functionalization is crucial for the biomedical applications of IONPs, such as their use as contrast agents in magnetic resonance imaging (MRI) and in targeted drug delivery. nih.govnih.govmdpi.com

In a typical synthesis, a precursor like ferric chloride is treated with a benzoic acid derivative. samipubco.com The resulting functionalized nanoparticles can then be further modified by attaching other molecules to the benzoic acid moiety. The acetamidoethyl group in this compound can provide an additional point of interaction or a spacer arm for subsequent functionalization, potentially improving the biocompatibility and stability of the nanoparticles.

Table 1: Properties of Benzoic Acid-Functionalized α-Fe₂O₃ Nanoparticles

| Property | Fe-500 (Calcined at 500°C) | Fe-600 (Calcined at 600°C) |

|---|---|---|

| Crystalline Phase Composition | 59% rhombohedral Fe₂O₃, 41% cubic Fe₂O₃ | Predominantly rhombohedral Fe₂O₃ (11% cubic phase) |

| Magnetic Behavior | Weak ferromagnetic | Weak ferromagnetic |

Role in Liquid Crystalline Materials Development

Benzoic acid derivatives are fundamental components in the design of thermotropic liquid crystals. tandfonline.comresearchgate.netnih.govnih.gov The ability of the carboxylic acid groups to form stable hydrogen-bonded dimers creates elongated, rod-like structures known as mesogens, which can self-assemble into ordered liquid crystalline phases. tandfonline.comresearchgate.netnih.gov These materials are central to display technologies and are being explored for other advanced applications. ulprospector.commdpi.com

The structure of this compound, with its rigid phenyl ring and the potential for hydrogen bonding, makes its derivatives promising candidates for the construction of novel liquid crystalline materials. tandfonline.comnih.gov By modifying the acetamidoethyl side chain, for instance, by introducing longer alkyl chains or other mesogenic units, it is possible to tune the properties of the resulting liquid crystals, such as their phase transition temperatures and the type of mesophases formed. tandfonline.comnih.gov The synthesis of liquid crystal polymers (LCPs) often utilizes monomers based on p-hydroxybenzoic acid, demonstrating the importance of this structural motif. ulprospector.comgoogle.com

Table 2: Influence of Molecular Structure on Liquid Crystal Properties of Benzoic Acid Derivatives

| Structural Feature | Effect on Liquid Crystalline Phase | Reference |

|---|---|---|

| Alkoxy Chain Length | Longer chains tend to stabilize smectic phases over nematic phases. An odd-even effect is often observed in transition temperatures. | tandfonline.com |

| Hydrogen Bonding | Formation of cyclic dimers is crucial for the mesophase stability. | tandfonline.com |

| Spacer Length | Affects the flexibility and packing of the mesogens, influencing the type and stability of the liquid crystal phase. | tandfonline.com |

Chemo/Biosensor Design and Fabrication

The electrochemical and recognition properties of benzoic acid derivatives make them valuable in the development of chemical sensors and biosensors. nih.govfrontiersin.orgnih.govmdpi.comnih.govmdpi.com For instance, electropolymerized films of 4-aminobenzoic acid on electrode surfaces have been shown to enhance the sensitivity and selectivity of voltammetric sensors for the detection of various analytes, including food dyes. nih.govnih.gov The carboxylic acid group can also serve as a recognition site for specific molecules or be used to immobilize biorecognition elements like enzymes or antibodies onto the sensor surface. frontiersin.org

A biosensor for the detection of benzoic acid derivatives has been developed using a synthetic biology approach in Saccharomyces cerevisiae. frontiersin.orgnih.govresearchgate.net This sensor was shown to be activated by various benzoic acid derivatives, including p-aminobenzoic acid, demonstrating the potential for creating tailored biosensors for specific analytes within this chemical class. nih.govresearchgate.net Derivatives of this compound could be incorporated into such sensor platforms, either as the target analyte or as a component of the sensor's recognition layer, leveraging the specific chemical properties of the acetamidoethyl side chain.

Table 3: Examples of Benzoic Acid Derivatives in Sensor Applications

| Sensor Type | Derivative Used | Analyte | Key Finding |

|---|---|---|---|

| Voltammetric Sensor | Electropolymerized 4-aminobenzoic acid | Sunset yellow FCF and tartrazine | The polymer film significantly increased the effective surface area and lowered electron transfer resistance, enabling sensitive and simultaneous detection. nih.govnih.gov |

| Yeast-based Biosensor | 4-hydroxybenzoic acid, p-aminobenzoic acid | Benzoic acid derivatives | The biosensor fluorescence showed a linear response to the concentration of the target analytes. nih.govresearchgate.net |

| Microfluidic Biosensor | 2,2′:5′,2″-terthiophene-3-(p-benzoic acid) | Acetylcholine | The terthiophene-benzoic acid polymer was used to coat electrodes for the detection of a key neurotransmitter. frontiersin.org |

Mechanistic Studies of Biological Interactions (Excluding Human Clinical Data)

The biological activity of this compound derivatives is underpinned by their ability to interact with specific enzymes and receptors. Mechanistic studies, conducted primarily through in vitro and in silico models, are crucial for elucidating these interactions and understanding their therapeutic potential.

Derivatives of benzoic acid have been identified as potent inhibitors of various enzymes, with significant research focused on influenza neuraminidase. This enzyme is a critical target for antiviral drugs as its active site is highly conserved across different influenza types and subtypes researchgate.net.

Structure-based drug design has led to the synthesis and testing of numerous benzoic acid derivatives against this enzyme nih.gov. In one extensive study, a library of 94 such derivatives was evaluated. X-ray crystallographic analysis of the enzyme-inhibitor complexes revealed that the inhibitors' orientation in the active site was not always as predicted nih.gov. For instance, the compound 4-acetylamino-3-guanidinobenzoic acid was identified as the most potent in this series, exhibiting a strong inhibitory effect on N9 neuraminidase nih.gov.

Another notable derivative, 4-[2,2-bis(hydroxymethyl)-5-oxo-pyrrolidin-1-yl]-3-[(dipropylamino)methyl)]benzoic acid, was designed to increase contacts within the enzyme's active site. High-resolution crystal structures showed that this inhibitor's benzene ring was tilted compared to previous compounds, leading to an increase in hydrogen bonds and other contacts within the binding pocket researchgate.net.

Further research identified NC-5, a complex benzoic acid derivative, as a powerful inhibitor of influenza A viruses, including oseltamivir-resistant strains. nih.gov Mechanistic studies confirmed that NC-5 inhibits the activity of neuraminidase, which likely affects the release of new virus particles from infected cells. nih.gov The compound was shown to be effective against H1N1 and H3N2 strains, as well as the oseltamivir-resistant H1N1-H275Y mutant, in a dose-dependent manner nih.gov.

| Compound | Target | Inhibitory Concentration | Reference |

|---|---|---|---|

| 4-acetylamino-3-guanidinobenzoic acid | N9 Neuraminidase | IC₅₀ = 2.5 x 10⁻⁶ M | nih.gov |

| NC-5 | Influenza A (H1N1) | EC₅₀ = 33.6 µM | nih.gov |

| NC-5 | Influenza A (H1N1-H275Y, Oseltamivir-resistant) | EC₅₀ = 32.8 µM | nih.gov |

The structural versatility of benzoic acid derivatives allows them to be tailored to bind with high affinity and specificity to a range of biological receptors.

Cyclooxygenase-2 (COX-2): Certain 5-acetamido-2-hydroxy benzoic acid derivatives have been designed as potential non-steroidal anti-inflammatory drugs (NSAIDs) with selectivity for the COX-2 enzyme nih.gov. The design strategy involves modifying the acetamide (B32628) moiety with larger groups, such as phenyl and benzyl, to enhance this selectivity. Computational docking studies have been employed to analyze the binding affinity of these derivatives with COX-2 receptors from both Mus musculus and Homo sapiens, confirming a favorable binding interaction nih.gov.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer nih.gov. Benzoic acid derivatives are integral to the design of VEGFR-2 inhibitors. For example, 4-(2-chloroacetamido)benzoic acid has been used as a key intermediate in the synthesis of novel quinoxaline (B1680401) derivatives that act as potent VEGFR-2 inhibitors nih.govresearchgate.net. Molecular docking studies are used to investigate the binding patterns of these compounds within the VEGFR-2 active site researchgate.net. Research has shown a strong correlation between the VEGFR-2 inhibitory activity of these compounds and their cytotoxic effects on cancer cell lines like MCF-7 and HepG2 nih.gov.

Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR): Benzoic acid structures are found in modulators of retinoid receptors, which are crucial in regulating cell growth, proliferation, and differentiation nih.gov. Analogues of Bexarotene, a drug that contains a 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic acid structure, have been synthesized and evaluated for selective RXR agonism mdpi.comelsevierpure.com. These studies assess the compounds' ability to activate RXR-dependent pathways. Some novel stilbene-based benzoic acid derivatives have been found to exhibit dual activity, acting as potent RXR agonists while simultaneously functioning as RAR antagonists, a rare profile among retinoids nih.gov.

| Compound Class | Receptor Target | Observed Activity | Reference |

|---|---|---|---|

| 5-acetamido-2-hydroxy benzoic acid derivatives | COX-2 | Predicted binding affinity | nih.gov |

| Quinoxaline derivatives (from 4-(2-chloroacetamido)benzoic acid) | VEGFR-2 | Enzyme inhibition and correlation with cytotoxicity | nih.gov |

| Bexarotene analogues | RXRα | EC₅₀ values for receptor activation (e.g., 1.3 nM - 24.2 nM for select analogues) | mdpi.com |

| Stilbene-based benzoic acid derivatives | RXRβ / RAR subtypes | Dual RXR agonism and RAR antagonism | nih.gov |

A primary application of novel benzoic acid derivatives is in oncology, where their ability to induce cell death and inhibit proliferation is evaluated against various cancer cell lines. Standard methods like the MTT assay are used to determine the concentration at which the compound inhibits 50% of cell growth (IC₅₀) japsonline.comjapsonline.comsemanticscholar.org.

Studies have demonstrated the dose-dependent cytotoxic effects of these derivatives across multiple human cancer cell lines:

HepG-2 (Liver Carcinoma): A benzimidazole (B57391) derivative showed significant cytotoxic effects against HepG2 cells, with an IC₅₀ value of 15.58 µM, which was more potent than the reference drug cisplatin (B142131) (IC₅₀ = 37.32 µM) in the same study .

MCF-7 (Breast Carcinoma): The same benzimidazole derivative was also tested against MCF-7 cells, demonstrating its anti-proliferative capabilities . Other studies have also used MCF-7 and HepG2 cell lines to screen for cytotoxic activity from various natural and synthetic compounds japsonline.comjapsonline.comsemanticscholar.org.

HT-29 (Colorectal Adenocarcinoma): The anti-proliferative potential of compounds is also assessed against colon cancer cells. In one study, an ethanolic plant extract was tested against the HT-29 cell line, with the IC₅₀ value determined to be 125 μg/ml phcog.com. Further analysis indicated that the extract induced an inhibitory effect on the cell cycle progression at the G0/G1 phase phcog.com.

| Compound/Extract | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzimidazole derivative (se-182) | HepG2 (Liver Carcinoma) | 15.58 µM | |

| Benzimidazole derivative (se-182) | A549 (Lung Carcinoma) | 15.80 µM | |

| Cisplatin (Reference Drug) | HepG2 (Liver Carcinoma) | 37.32 µM | |

| Ficus hispida Linn. ethanolic leaf extract | HT-29 (Colorectal Adenocarcinoma) | 125 µg/ml | phcog.com |

Design of Novel Chemical Entities for Target-Specific Modulation

The benzoic acid scaffold is a foundational "building block" in medicinal chemistry, allowing for systematic modifications to enhance biological activity and target specificity mdpi.com.

The synthesis of analogues involves chemically modifying the parent structure to improve its pharmacological profile. A common starting material for these syntheses is para-aminobenzoic acid (PABA) mdpi.com.

A closely related analogue, 4-(2-chloroacetamido)benzoic acid, has been synthesized and used as a precursor for a variety of ester and amide derivatives researchgate.netresearchgate.net. The synthesis typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride researchgate.net. The resulting compound can then be further modified, for example, by reacting it with various amines or alcohols to produce a library of new chemical entities researchgate.net.

The goal of such analogue design is often to modulate activity. For instance, in the development of enterovirus inhibitors based on 4-substituted sulfonamidobenzoic acid, it was found that the carboxyl group was crucial for ligand-receptor binding. Attempts to modify this group through esterification or by converting it to an amide or nitrile negatively impacted or eliminated the antiviral activity, demonstrating the high structural specificity required for the desired biological effect mdpi.com. In another example, sulfamoyl benzoic acid analogues were rationally designed and synthesized to act as the first specific agonists of the LPA₂ receptor, with some achieving subnanomolar activity nih.gov. This was achieved through computational docking analysis and establishing a clear structure-activity relationship (SAR) nih.gov.

A prodrug is an inactive or less active molecule that is converted into an active drug within the body through enzymatic or chemical reactions researchgate.netactamedicamarisiensis.ro. This strategy is often used to overcome issues with the parent drug, such as poor membrane permeability or rapid metabolism actamedicamarisiensis.ronih.gov.

Benzoic acid derivatives are well-suited for prodrug design. A common approach is the formation of esters. For example, ester derivatives of benzoic acids have been developed as prodrugs for treating tuberculosis nih.gov. These ester prodrugs are more lipophilic than the parent carboxylic acid, allowing them to diffuse more easily through the lipid-rich cell membranes of mycobacteria. Once inside the cell, bacterial esterases hydrolyze the ester bond, releasing the active benzoic acid, which then exerts its antimycobacterial effect nih.gov.

A more advanced and targeted activation mechanism involves antibody-directed enzyme prodrug therapy (ADEPT). In one such system, a prodrug, 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid, was designed nih.gov. This benzoic acid derivative is inactive. The activation enzyme, carboxypeptidase G2 (CPG2), is attached to an antibody that specifically targets a tumor. When the antibody-enzyme conjugate localizes at the tumor site, the prodrug is administered. The targeted CPG2 enzyme then cleaves the glutamic acid moiety from the prodrug, releasing the active cytotoxic agent, a benzoic acid mustard, directly at the tumor. This mechanism significantly enhances selectivity and reduces systemic toxicity nih.gov.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-(2-Acetamidoethyl)benzoic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as amidation or substitution, starting from benzoic acid derivatives. For example, Fisher’s esterification can introduce acetamide groups, followed by alkylation to attach the ethyl chain . Purification via recrystallization or column chromatography is critical. Purity (>98%) can be verified using HPLC or melting point analysis (>300°C, as seen in structurally similar benzoic acid derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups.

- NMR (¹H/¹³C) to resolve the aromatic ring environment and acetamidoethyl side-chain protons.

- UV-Vis for studying electronic transitions, particularly if conjugated systems are present .

Q. What safety protocols are essential when handling this compound?